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molecular formula O7Pb4S B8368286 Tribasic lead sulfate

Tribasic lead sulfate

Cat. No. B8368286
M. Wt: 9.7e+02 g/mol
InChI Key: OCWMFVJKFWXKNZ-UHFFFAOYSA-L
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Patent
US04329182

Procedure details

A TBL slurry was prepared according to the method disclosed in Japanese Patent Publication No. 1149/67. More specifically, 8.162 Kg of powdery lead monoxide (PbO-DP) was charged in a high-speed stirrer-equipped, 60-liter capacity vessel filled with 10 l of water, and high speed agitation was conducted for 10 minutes to disperse the powder sufficiently homogeneously and the dispersion was heated at 65° C. Then, 50.8 cc of an acetic acid solution having a concentration of 2.7 moles/liter was added as a catalyst, and 1306 cc of sulfuric acid having a concentration of 7 moles/liter was dropped to the lead monoxide slurry over a period of 40 minutes and aging was conducted under agitation at 65° C. for 60 minutes to form a slurry of needle crystals of tribasic lead sulfate (Sample No. TBL-Hl).
Quantity
8.162 kg
Type
reactant
Reaction Step One
Name
Quantity
10 L
Type
reactant
Reaction Step Two
Quantity
1306 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50.8 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Pb:1]=[O:2].O.[S:4](=[O:8])(=[O:7])([OH:6])[OH:5]>C(O)(=O)C>[O-2:5].[O-2:2].[O-2:5].[O-:7][S:4]([O-:8])(=[O:6])=[O:5].[Pb+2:1].[Pb+2:1].[Pb+2:1].[Pb+2:1] |f:4.5.6.7.8.9.10.11|

Inputs

Step One
Name
Quantity
8.162 kg
Type
reactant
Smiles
[Pb]=O
Step Two
Name
Quantity
10 L
Type
reactant
Smiles
O
Step Three
Name
Quantity
1306 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Pb]=O
Step Four
Name
Quantity
50.8 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A TBL slurry was prepared
ADDITION
Type
ADDITION
Details
to disperse the powder sufficiently homogeneously
ADDITION
Type
ADDITION
Details
was added as a catalyst
WAIT
Type
WAIT
Details
aging was conducted under agitation at 65° C. for 60 minutes
Duration
60 min

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
[O-2].[O-2].[O-2].[O-]S(=O)(=O)[O-].[Pb+2].[Pb+2].[Pb+2].[Pb+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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